molecular formula C11H22N2O B13778977 1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro- CAS No. 68966-42-7

1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-

Cat. No.: B13778977
CAS No.: 68966-42-7
M. Wt: 198.31 g/mol
InChI Key: WXHNLQJZJOWHJB-UHFFFAOYSA-N
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Description

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by a hexyl group attached to the imidazole ring, along with an ethanol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of catalysts and specific reaction conditions can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the imidazole ring .

Scientific Research Applications

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

68966-42-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-(2-hexyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3

InChI Key

WXHNLQJZJOWHJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NCCN1CCO

Origin of Product

United States

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